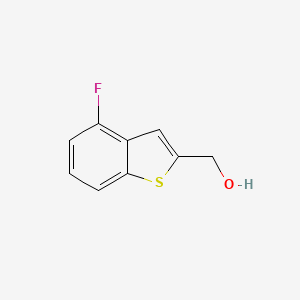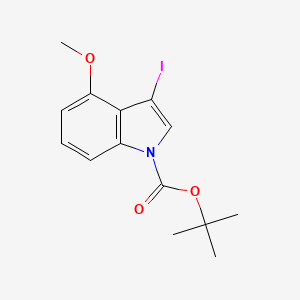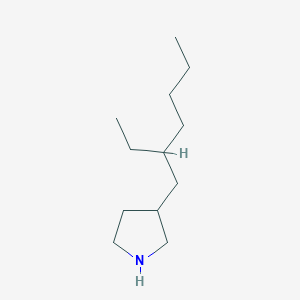
3-(2-Ethylhexyl)pyrrolidine
概要
説明
“3-(2-Ethylhexyl)pyrrolidine” is a chemical compound with the molecular formula C12H25N . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves [3+2] cycloaddition of activated alkenes to azomethine ylides . The activation of the alkene double bond is achieved by introducing an electron-withdrawing substituent . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle . The structure of “3-(2-Ethylhexyl)pyrrolidine” is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine compounds are often involved in [3+2] cycloaddition reactions with activated alkenes . The reaction involves the formation of azomethine ylides, which then react with the alkene to form the pyrrolidine ring .科学的研究の応用
Drug Discovery
Pyrrolidine rings and their derivatives, including 3-(2-Ethylhexyl)pyrrolidine , are often used as a versatile scaffold in drug discovery due to their bioactive properties. They can be tailored for target selectivity, leading to the development of novel therapeutic agents .
Antitumor Activity
Compounds with pyrrolidine structures have shown potent antitumor activity, sometimes outperforming standard drugs like doxorubicin in various cancer cell lines. This suggests that 3-(2-Ethylhexyl)pyrrolidine could be explored for its potential in cancer treatment .
Anticonvulsant and Antinociceptive Activities
Pyrrolidine derivatives have been synthesized and evaluated for their anticonvulsant and antinociceptive activities in vivo, indicating that 3-(2-Ethylhexyl)pyrrolidine may have applications in treating conditions like epilepsy and pain management .
作用機序
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets . The five-membered pyrrolidine ring is a common feature in many biologically active compounds, and it contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a variety of ways . For instance, the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways . For example, natural tetramates, which contain a pyrrolidine-2,4-dione moiety, are biosynthesized by hybrid multimodular polyketide synthase (PKS) and nonribosomal peptide synthetases (NRPS) machineries .
Result of Action
Pyrrolidine derivatives are known to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The physical and chemical attributes of similar compounds have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Safety and Hazards
将来の方向性
Pyrrolidine compounds, including “3-(2-Ethylhexyl)pyrrolidine”, have potential in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .
特性
IUPAC Name |
3-(2-ethylhexyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h11-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZDGGKMKGOWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylhexyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



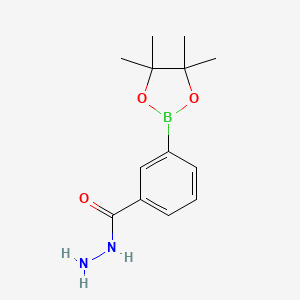
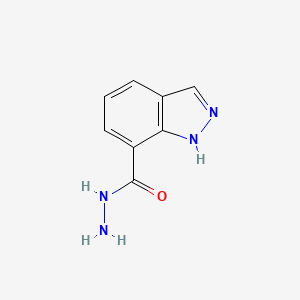
![5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394564.png)



![2-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1394571.png)
![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1394572.png)
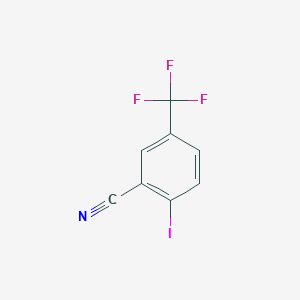

![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)
